molecular formula C8H11N5 B7811510 N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-50-9

N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B7811510
CAS No.: 5334-50-9
M. Wt: 177.21 g/mol
InChI Key: USRVGNHEIXGHPP-UHFFFAOYSA-N
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Description

N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic aromatic organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound features a pyrazole ring fused to a pyrimidine ring, which is substituted with an ethyl group at the nitrogen atom and a methyl group at the 1-position of the pyrazole ring.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with ethyl iodide in the presence of a base such as potassium carbonate.

  • Industrial Production Methods: On an industrial scale, the compound is typically synthesized using continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the pyrimidine ring, leading to the formation of different reduced products.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific conditions.

  • Reduction: Reduced pyrimidine derivatives.

  • Substitution: Substituted pyrazolo[3,4-d]pyrimidines with different nucleophiles.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Biology: It serves as a potential inhibitor for various biological targets, including kinases and enzymes. Medicine: Research has shown its potential as an antiviral, anticancer, and anti-inflammatory agent. Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through the inhibition of specific molecular targets, such as kinases and enzymes. The exact mechanism involves binding to the active site of these targets, preventing their normal function and leading to the desired biological effects.

Comparison with Similar Compounds

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine: The parent compound without the ethyl and methyl groups.

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A related compound with a chloromethyl group.

  • Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents on the pyrazole and pyrimidine rings.

Uniqueness: N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-ethyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-3-9-7-6-4-12-13(2)8(6)11-5-10-7/h4-5H,3H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRVGNHEIXGHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C=NN(C2=NC=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902985
Record name N-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5334-50-9
Record name NSC1427
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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